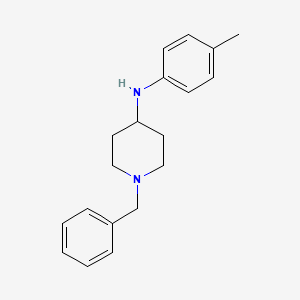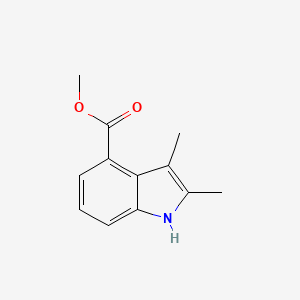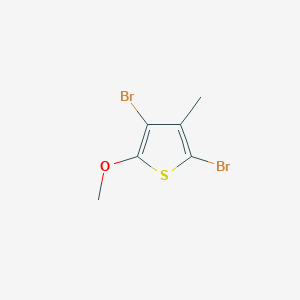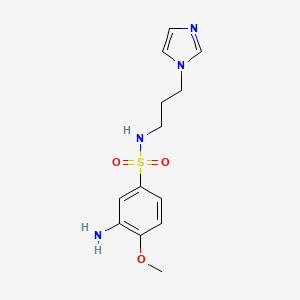![molecular formula C14H12N4O2 B13878201 N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide](/img/structure/B13878201.png)
N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of furo[2,3-d]pyrimidines. This compound has garnered significant interest due to its potential biological activities, particularly as an inhibitor of receptor tyrosine kinases such as Tie-2 and VEGFR2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide typically involves the following steps:
Formation of the furo[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the phenyl ring: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an inhibitor of receptor tyrosine kinases, which play a role in cell signaling and cancer progression.
Medicine: It has potential therapeutic applications in the treatment of cancer due to its ability to inhibit key enzymes involved in tumor growth and angiogenesis.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide involves the inhibition of receptor tyrosine kinases such as Tie-2 and VEGFR2. These enzymes are crucial for the regulation of angiogenesis and vascular development. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-3-(4-(2-fluoro-5-(trifluoromethyl)phenyl)amino-carbonylamino)phenyl-2-(4-methoxyphenyl)furo[2,3-d]pyrimidine: This compound also inhibits Tie-2 and VEGFR2 but has different substituents that may affect its potency and selectivity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory activities.
Uniqueness
N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide is unique due to its specific substitution pattern, which enhances its activity against both Tie-2 and VEGFR2. This dual inhibition is particularly valuable in cancer therapy, where targeting multiple pathways can improve therapeutic outcomes .
Eigenschaften
Molekularformel |
C14H12N4O2 |
|---|---|
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H12N4O2/c1-8(19)18-10-4-2-9(3-5-10)11-6-20-14-12(11)13(15)16-7-17-14/h2-7H,1H3,(H,18,19)(H2,15,16,17) |
InChI-Schlüssel |
PYEOIFUSFNECHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C2=COC3=NC=NC(=C23)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B13878119.png)



![N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide](/img/structure/B13878143.png)
![propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13878151.png)








